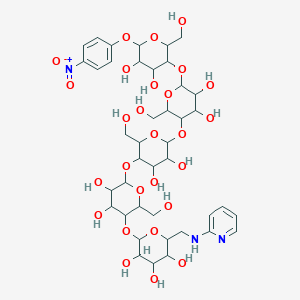
4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety. The presence of these functional groups makes it an interesting subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the nitrophenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the pyridylamino group: This step involves the reaction of a pyridine derivative with an amine group under basic conditions.
Glycosylation: The final step involves the attachment of the glucopyranoside moiety to the previously formed intermediate. This is typically achieved using a glycosyl donor and a suitable catalyst under anhydrous conditions.
Analyse Chemischer Reaktionen
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridylamino group can undergo nucleophilic substitution reactions with various electrophiles under basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and kinetics.
Biology: It is used in enzyme assays to study the activity of glycosidases and other enzymes.
Industry: It can be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the compound. The pyridylamino group can participate in hydrogen bonding and other interactions with biological molecules. The glucopyranoside moiety can be recognized by glycosidases and other carbohydrate-processing enzymes, leading to the cleavage of the glycosidic bond and the release of the active compound.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl alpha-D-glucopyranoside: This compound lacks the pyridylamino group and has different reactivity and applications.
6’-Deoxy-6’-(2-pyridylamino)-alpha-D-glucopyranoside: This compound lacks the nitrophenyl group and has different chemical properties and uses.
4-Nitrophenyl beta-D-glucopyranoside: This compound has a different anomeric configuration and different reactivity and applications.
Eigenschaften
CAS-Nummer |
6691-22-1 |
|---|---|
Molekularformel |
C41H59N3O27 |
Molekulargewicht |
1025.9 g/mol |
IUPAC-Name |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43) |
InChI-Schlüssel |
WLPQWCDFBKIWRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


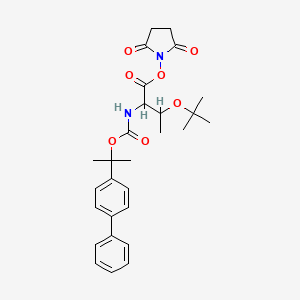
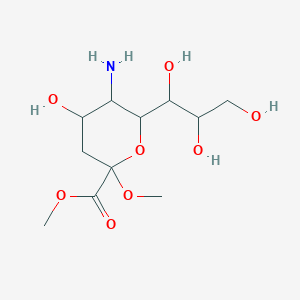
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
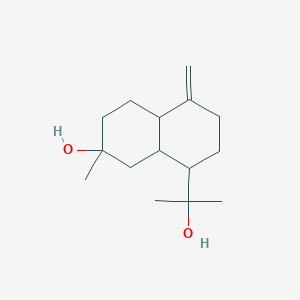
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
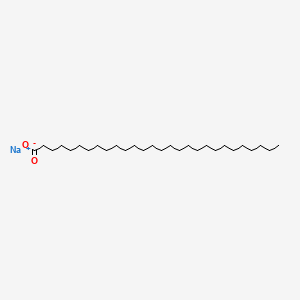
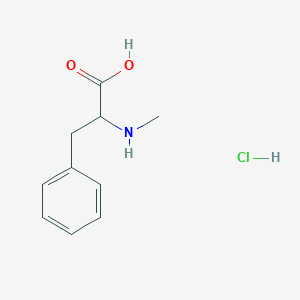
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)

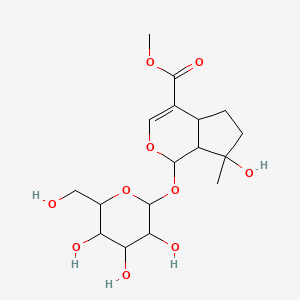


![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
